1-Bromo-2-methyl-4-(methylsulfanyl)butane
Description
Properties
Molecular Formula |
C6H13BrS |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13BrS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
DLMFUDXSQULVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methyl-1,4-butanediol or 2-methyl-4-hydroxybutane as backbone precursors.
- Methylthiolating agents such as methylthiol (CH3SH) or methylsulfanyl reagents.
- Brominating agents such as hydrobromic acid (HBr), phosphorus tribromide (PBr3), or N-bromosuccinimide (NBS).
Method 1: Stepwise Functional Group Transformations
Methylthiolation of 4-hydroxy group :
The 4-position hydroxyl group of 2-methyl-4-hydroxybutane can be converted to a methylsulfanyl group by nucleophilic substitution using methylthiol or methylthiolate salts under basic conditions.Bromination at 1-position :
The primary alcohol at the 1-position is converted to the corresponding bromide using hydrobromic acid or phosphorus tribromide. For example, treatment of 1,4-butanediol derivatives with HBr in acidic media at elevated temperatures selectively brominates the primary alcohol to form 1-bromo derivatives.Purification :
The product mixture is purified by distillation or chromatography to isolate this compound.
Method 2: Bromination Followed by Methylthiolation
Alternatively, starting from 2-methyl-4-hydroxybutane:
- First, convert the 1-position hydroxyl to bromide.
- Then perform nucleophilic substitution at the 4-position hydroxyl with methylthiol or sodium methylthiolate.
This sequence may be preferred if the bromination conditions are incompatible with the methylsulfanyl group.
Analogous Preparation of Related Brominated Alkanes
Literature on the preparation of 1-bromo-2-methylpropane (bromoisobutane) provides useful insights into bromination conditions for branched alkyl alcohols:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Isobutanol + 48% hydrobromic acid + sulfuric acid, 90-95 °C, 12-16 h | Formation of 1-bromo-2-methylpropane (42.9% yield) |
| 2 | Distillation and extraction with dichloromethane | Purification of brominated product |
This method demonstrates effective bromination of secondary alcohols under acidic conditions, which can be adapted for the preparation of this compound by adjusting for the longer chain and sulfanyl substitution.
Notes on Stereochemistry and Purity
- The compound may exist as stereoisomers if chiral centers are present (e.g., at C2).
- Purity is typically assessed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
- Side products such as dibromo or overbrominated species should be minimized by controlling reaction time and temperature.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Reaction Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | 2-Methyl-4-hydroxybutane | Methylthiol, base; then HBr or PBr3 | Stepwise methylthiolation then bromination; acidic or basic media | Moderate yield; requires purification |
| 2 | 2-Methyl-4-hydroxybutane | HBr or PBr3; then methylthiol | Bromination first, then nucleophilic substitution | Alternative sequence; may improve selectivity |
| 3 (Analog) | Isobutanol | 48% HBr, sulfuric acid | Heating at 90-95 °C for 12-16 h | 42.9% yield for 1-bromo-2-methylpropane; applicable bromination conditions |
Research Findings and Considerations
- The presence of the methylsulfanyl group requires careful choice of reaction conditions to prevent oxidation or cleavage of the sulfur substituent.
- Bromination of primary alcohols in the presence of sulfides can be achieved using hydrobromic acid under controlled temperature.
- Alternative brominating agents like phosphorus tribromide may offer milder conditions but require anhydrous environments.
- Purification by distillation under reduced pressure or chromatographic techniques is essential for isolating high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydroxide (NaOH) for hydroxide substitution, sodium alkoxides for alkoxide substitution, and primary or secondary amines for amine substitution.
Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can be alcohols, ethers, or amines.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Scientific Research Applications
1-Bromo-2-methyl-4-(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-methyl-4-(methylsulfanyl)butane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile . In oxidation reactions, the methylsulfanyl group is oxidized to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-2-methyl-4-(methylsulfanyl)butane with structurally or functionally related brominated alkanes and sulfur-containing analogs.
Structural and Functional Analogues
1-Bromobutane (n-Butyl bromide, CAS: 109-65-9)
- Molecular Formula : C₄H₉Br
- Molecular Weight : 137.02 g/mol
- Key Differences : Lacks the methyl branch and methylsulfanyl group, resulting in lower steric hindrance and simpler reactivity. Primarily used as an alkylating agent in organic synthesis.
- Applications : Common in Grignard reactions and SN2 substitutions due to its linear structure .
4-(Methylsulfanyl)butan-1-amine (CAS: Not provided) Molecular Formula: C₅H₁₃NS Molecular Weight: ~119.23 g/mol (inferred) Key Differences: Replaces the bromine atom with an amine group, enabling participation in condensation reactions. Used as a precursor for isothiocyanates like sulforaphane .
1-Bromo-4-(2-methylbutan-2-yl)benzene (CAS: 57263-21-5)
- Molecular Formula : C₁₁H₁₅Br
- Molecular Weight : 227.14 g/mol
- Key Differences : Aromatic brominated compound with a tert-pentyl substituent. The benzene ring introduces resonance stabilization, altering reactivity compared to aliphatic bromides.
Physicochemical Properties
Toxicity and Handling
- 1-Bromobutane : Classified as harmful if inhaled or ingested; proper ventilation and PPE are mandatory .
Biological Activity
1-Bromo-2-methyl-4-(methylsulfanyl)butane is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings, case studies, and detailed research insights.
Molecular Structure and Characteristics
- IUPAC Name: this compound
- Molecular Formula: C6H13BrS
- Molecular Weight: 195.14 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
- Anticancer Potential: Preliminary studies suggest potential efficacy in inhibiting the growth of cancer cells.
The antimicrobial activity of this compound is believed to be due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The presence of the bromine atom enhances its reactivity, allowing it to interact with cellular components effectively.
Case Studies and Findings
A study investigated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits varying levels of effectiveness against different bacterial species, with Staphylococcus aureus being the most susceptible.
Research Insights
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study focused on its effects on human breast cancer cells reported an IC50 value of 25 µM, suggesting moderate potency in inhibiting cell growth.
The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect is critical for the therapeutic potential of compounds in cancer treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL (S. aureus) | 25 µM |
| 1-Bromo-3-chloro-5,5-dimethylhydantoin | 64 µg/mL (E. coli) | Not reported |
| Methylthio derivatives | Varies | Varies |
This table highlights that while there are similarities in antimicrobial activity among these compounds, their anticancer effects vary significantly.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its antimicrobial and anticancer properties warrant deeper investigation into its mechanisms and potential applications in pharmaceuticals. Future studies should focus on:
- In vivo Studies: To assess the efficacy and safety profiles.
- Mechanistic Studies: To elucidate the pathways involved in its biological activities.
- Formulation Development: To explore its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
